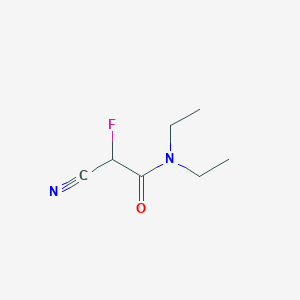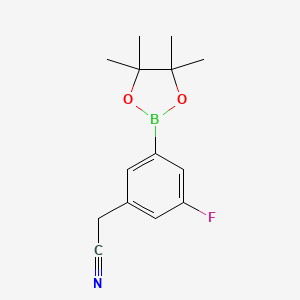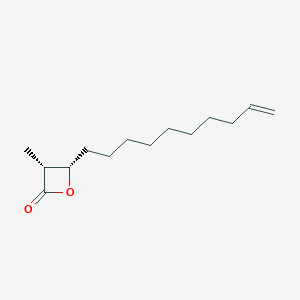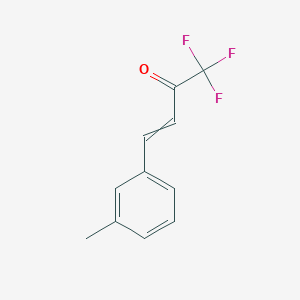
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of trifluoromethyl and methylphenyl groups attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of trifluoroacetyl chloride with 3-methylbenzaldehyde in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with a different position of the methyl group.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Lacks the methyl group on the phenyl ring.
1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)-3-buten-2-one: Contains a methoxy group instead of a methyl group.
Uniqueness
1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
748143-94-4 |
|---|---|
Fórmula molecular |
C11H9F3O |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3 |
Clave InChI |
UEAAAIFZSJPHJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


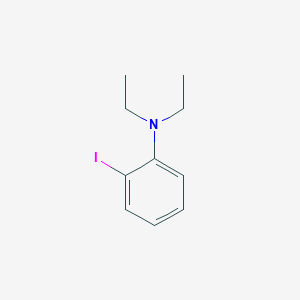
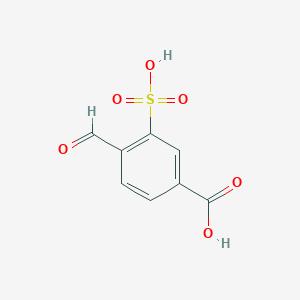

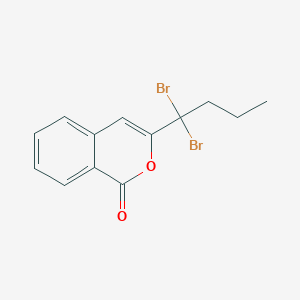


![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)

